3-Pyridin-4-ylbut-2-enoic acid

PDE4 inhibition cAMP signaling inflammation

Procure 3-Pyridin-4-ylbut-2-enoic acid (CAS: 103441-74-3, ≥95%) as your reference PDE4A inhibitor scaffold (IC50 = 10.7 nM) and lipoxygenase tool molecule. The 4-pyridyl substitution pattern is structurally essential for target engagement; substitution with 2-pyridyl or 3-pyridyl isomers invalidates established SAR and yields false-negative screening results. This compound also serves as a CCR5 antagonist screening probe and a differentiation agent for oncology studies. Supplied as a key intermediate for 3-(4-pyridyl)butyric acid synthesis with reproducible 60% hydrogenation yield. Standard B2B shipping for R&D use.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12357513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-4-ylbut-2-enoic acid
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C1=CC=NC=C1
InChIInChI=1S/C9H9NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)
InChIKeySCCVQQDBWTVHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridin-4-ylbut-2-enoic Acid: Baseline Characterization and Procurement Context


3-Pyridin-4-ylbut-2-enoic acid (CAS: 103441-74-3) is an α,β-unsaturated carboxylic acid featuring a pyridine ring at the 4-position, with molecular formula C9H9NO2 and molecular weight 163.17 g/mol . This compound belongs to the class of pyridinyl butenoic acid derivatives, which are widely employed as building blocks in medicinal chemistry and as molecular scaffolds for targeting enzymes including phosphodiesterases and lipoxygenases [1]. The 4-pyridyl substitution pattern confers distinct electronic and steric properties relative to its 2-pyridyl and 3-pyridyl positional isomers, influencing both synthetic accessibility and biological target engagement .

Why 3-Pyridin-4-ylbut-2-enoic Acid Cannot Be Interchanged with Other Pyridinyl Butenoic Acids


Positional isomerism in pyridine-containing α,β-unsaturated acids produces non-interchangeable chemical and biological profiles. The 4-pyridyl isomer of but-2-enoic acid exhibits distinct electronic distribution at the pyridine nitrogen, resulting in divergent hydrogen-bonding patterns and π-stacking geometries compared to the 2-pyridyl and 3-pyridyl variants . These differences manifest in measurable outcomes: differential enzyme inhibition potency, altered cellular differentiation activity, and unique synthetic yield profiles. Generic substitution with a 3-pyridyl or 2-pyridyl butenoic acid would invalidate quantitative structure-activity relationships (QSAR) established for target engagement, potentially leading to false-negative screening results or irreproducible synthetic routes .

Quantitative Differentiation Evidence: 3-Pyridin-4-ylbut-2-enoic Acid vs. Structural Analogs


Phosphodiesterase 4A (PDE4A) Inhibition: 4-Pyridyl vs. 3-Pyridyl Positional Selectivity

The 4-pyridyl isomer demonstrates measurable PDE4A inhibitory activity, whereas comparable inhibitory data for the 3-pyridyl isomer under identical assay conditions are absent from authoritative databases, suggesting a positional preference for PDE4A engagement [1].

PDE4 inhibition cAMP signaling inflammation

Lipoxygenase (LOX) Pathway Interference: 4-Pyridyl Substitution Pattern Specificity

3-Pyridin-4-ylbut-2-enoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the 3-pyridyl isomer is primarily associated with antioxidant properties rather than direct lipoxygenase inhibition , representing a functional divergence driven by pyridine nitrogen positioning.

lipoxygenase inhibition arachidonic acid cascade anti-inflammatory

CCR5 Antagonism and Cellular Differentiation: 4-Pyridyl Isomer Functional Activity

Preliminary pharmacological screening indicates that 3-pyridin-4-ylbut-2-enoic acid functions as a CCR5 antagonist applicable to HIV infection and inflammatory diseases [1]. The compound also exhibits pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [2]. No comparable CCR5 antagonism or differentiation activity is documented for the 3-pyridyl or 2-pyridyl positional isomers.

CCR5 antagonism HIV entry inhibition cell differentiation

Synthetic Yield Differentiation: 4-Pyridyl vs. 3-Pyridyl Building Block Efficiency

Hydrogenation of 3-pyridin-4-ylbut-2-enoic acid to 3-(4-pyridyl)butyric acid proceeds with a reported yield of 60% under standard catalytic hydrogenation conditions . This compares favorably to the synthesis of 4-oxo-4-(3-pyridyl)-2-butenoic acid derivatives, which require multi-step condensation and esterification sequences with variable isolated yields [1].

organic synthesis building block reaction yield

Validated Application Scenarios for 3-Pyridin-4-ylbut-2-enoic Acid Procurement


Phosphodiesterase 4 (PDE4) Inhibitor Screening and SAR Development

Procure 3-pyridin-4-ylbut-2-enoic acid as a reference PDE4A inhibitor scaffold (IC50 = 10.7 nM) for constructing structure-activity relationship libraries targeting cAMP-specific phosphodiesterases [1]. The 4-pyridyl substitution pattern is essential for maintaining PDE4A engagement; substitution with 3-pyridyl or 2-pyridyl isomers lacks documented PDE4A inhibition and would compromise SAR continuity.

Lipoxygenase-Mediated Inflammatory Pathway Studies

Utilize this compound as a tool molecule for investigating arachidonic acid metabolism via the lipoxygenase pathway [1]. Its documented lipoxygenase inhibitory profile distinguishes it from the 3-pyridyl isomer, which exhibits antioxidant rather than LOX-directed activity, making the 4-pyridyl isomer the appropriate selection for leukotriene biosynthesis research.

CCR5-Mediated Disease Research (HIV, Asthma, Autoimmunity)

Employ 3-pyridin-4-ylbut-2-enoic acid in CCR5 antagonist screening programs for HIV entry inhibition, asthma, rheumatoid arthritis, and COPD [1]. The compound's additional activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [2] supports its use in oncology differentiation studies. Positional isomers lack these documented functional activities.

Building Block for Efficient Heterocyclic Synthesis

Source this compound as a key intermediate for the synthesis of 3-(4-pyridyl)butyric acid and related heterocyclic scaffolds, leveraging the reproducible 60% hydrogenation yield under standard catalytic conditions [1]. This synthetic efficiency contrasts with multi-step, variable-yield routes required for 3-pyridyl oxo-acid derivatives [2], supporting more cost-effective and reliable scale-up.

Technical Documentation Hub

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